2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide is a complex organic compound that features a unique structure combining a cyclopentyl group, an imidazo[1,2-a]pyridine moiety, and a phenylacetamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which include this compound, have been recognized for their wide range of applications in medicinal chemistry . They have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Mode of Action
It’s known that the inhibitory constants (ki) of imidazo[1,2-a]pyridine derivatives are strongly influenced by the diverse nature of the heterocycles and specific interactions with the local environment of the s3 pocket .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are generally influenced by their structural characteristics .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a broad spectrum of biological activity, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that the binding affinities of imidazo[1,2-a]pyridine derivatives can vary by three orders of magnitude, suggesting that they may be sensitive to changes in their local environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a two-step one-pot reaction involving the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The use of catalysts and solvents that can be easily recycled is also a common practice to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding alcohols or amines .
Scientific Research Applications
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological properties.
Phenylacetamide derivatives: Compounds with a phenylacetamide group also show comparable biological activities.
Uniqueness
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(14-17-8-4-5-9-17)24(18-10-2-1-3-11-18)16-19-15-22-20-12-6-7-13-23(19)20/h1-3,6-7,10-13,15,17H,4-5,8-9,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJNSDFELTWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.